molecular formula C15H15NO2 B555627 (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 170080-13-4

(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

Cat. No.: B555627
CAS No.: 170080-13-4
M. Wt: 241,29 g/mole
InChI Key: JCZLABDVDPYLRZ-CQSZACIVSA-N
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Description

®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is a chiral amino acid derivative with a biphenyl group attached to the alpha carbon

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The chiral center can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid may involve large-scale Suzuki coupling reactions followed by reductive amination and chiral resolution. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.

    Reduction: Reduction of the biphenyl group can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Introduction of acyl or alkyl groups on the biphenyl rings.

Scientific Research Applications

Chemistry

In chemistry, ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic natural amino acids while introducing structural diversity.

Medicine

In medicinal chemistry, ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is explored for its potential as a therapeutic agent. Its biphenyl group can interact with hydrophobic pockets in proteins, making it a candidate for drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxylic acid: Lacks the amino group, making it less versatile in biological applications.

    4,4’-Biphenyldicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.

    Biphenyl-2-amine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid is unique due to its combination of a chiral center, a biphenyl group, and an amino acid backbone. This combination allows for diverse interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLABDVDPYLRZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426534
Record name (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170080-13-4
Record name (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Reactant of Route 2
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
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(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Reactant of Route 5
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Customer
Q & A

Q1: How does the incorporation of D-4,4'-Biphenylalanine (D-BiP) into the peptide pBP-NBD improve its efficacy against cancer cells?

A1: The study by [] demonstrates that incorporating D-BiP into the pBP-NBD peptide significantly enhances its cellular uptake. This enhanced uptake is attributed to the hydrophobic nature of D-BiP, which promotes the peptide's interaction with cell membranes and facilitates its entry into the cells. The increased intracellular concentration of the peptide leads to a higher concentration at the target site (endoplasmic reticulum for Saos2, SJSA1, and PC3 cells, and lysosomes for VCaP cells []), ultimately resulting in improved efficacy against metastatic osteosarcoma and castration-resistant prostate cancer cells.

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